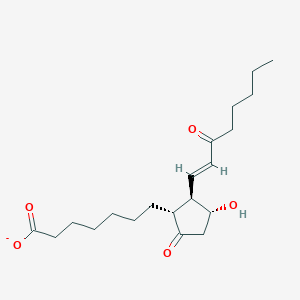
15-dehydro-prostaglandin E1(1-)
Descripción
15-Dehydro-prostaglandin E1(1-) is a prostaglandin derivative characterized by the absence of a hydroxyl group at position 15, replaced by a dehydrogenation (double bond or ketone group, depending on the specific isomer). It is the conjugate base of 15-dehydro-prostaglandin E1, formed by deprotonation of the carboxylic acid group at physiological pH . Prostaglandins, including this compound, are lipid mediators derived from arachidonic acid and play critical roles in inflammation, vascular tone, and cellular homeostasis.
The synthesis of 15-dehydro-prostaglandin E1 was first reported by Miyano and Dorn (1974), who developed a concise method requiring minimal chromatographic separation, enabling scalable production . Metabolically, it is linked to prostaglandin A1 and E1 pathways, with studies showing decreased levels in mice exposed to acetamiprid and tebuconazole, suggesting environmental factors influence its turnover . Its biological roles, while less well-characterized than other prostaglandins, may involve modulating inflammatory responses and tissue repair, as inferred from structural similarities to resolvins and related lipid mediators .
Propiedades
Fórmula molecular |
C20H31O5- |
|---|---|
Peso molecular |
351.5 g/mol |
Nombre IUPAC |
7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-[(E)-3-oxooct-1-enyl]cyclopentyl]heptanoate |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,16-17,19,23H,2-11,14H2,1H3,(H,24,25)/p-1/b13-12+/t16-,17-,19-/m1/s1 |
Clave InChI |
VXPBDCBTMSKCKZ-XQHNHVHJSA-M |
SMILES isomérico |
CCCCCC(=O)/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)[O-])O |
SMILES canónico |
CCCCCC(=O)C=CC1C(CC(=O)C1CCCCCCC(=O)[O-])O |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Functional Comparisons
Pharmacological and Metabolic Differences
- Receptor Affinity : Unlike PGE1, which binds EP1-4 receptors to modulate cAMP and calcium signaling, 15-dehydro-PGE1(1-) likely has diminished receptor interaction due to the C15 modification. This contrasts with 20-hydroxy-PGE1, which retains partial agonism at EP3 receptors .
- Metabolic Stability: The dehydrogenation at C15 in 15-dehydro-PGE1(1-) may confer resistance to enzymatic degradation by 15-hydroxyprostaglandin dehydrogenase, a key enzyme in prostaglandin catabolism.
- Environmental Modulation : 15-Dehydro-PGE1(1-) levels decrease under pesticide exposure, suggesting it is a sensitive biomarker of metabolic disruption. In contrast, PGE1 levels are more directly influenced by cyclooxygenase activity .
Clinical and Research Implications
- Anti-Inflammatory Potential: 15-Dehydro-PGE1(1-) shares structural motifs with resolvins (e.g., RvE1), which resolve inflammation by suppressing neutrophil infiltration . However, its efficacy in vivo remains unconfirmed.
- Synthetic Utility: The Miyano-Dorn synthesis route for 15-dehydro-PGE1(1-) provides a template for generating analogs with improved stability or receptor specificity .
- Comparative Pharmacokinetics : 13,14-Dihydro-PGE1 exhibits prolonged half-life due to reduced oxidative metabolism, whereas 15-dehydro-PGE1(1-) may have unique distribution patterns owing to its anionic charge .
Data Tables
Table 1: Key Structural Features of Prostaglandin Analogs
| Compound | Modification Site | Functional Group Change | Impact on Bioactivity |
|---|---|---|---|
| 15-Dehydro-PGE1(1-) | C15 | Dehydro (double bond/ketone) | Reduced receptor binding; metabolic stability |
| 13,14-Dihydro-PGE1 | C13-C14 | Saturation | Lower potency; increased half-life |
| 20-Hydroxy-PGE1 | C20 | Hydroxylation | Enhanced renal clearance; altered receptor selectivity |
| 15-Keto-PGE1 | C15 | Ketone | Inactive metabolite; diagnostic marker |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


